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Abstract
Tolimidone, also known as MLR-1023, is a clinical-stage small molecule that has been

repurposed and identified as a potent and selective allosteric activator of Lyn kinase. Originally

developed by Pfizer for gastric ulcers, subsequent phenotypic screening revealed its potential

as a novel insulin sensitizer for the treatment of type 2 diabetes. This technical guide provides

an in-depth overview of the discovery and initial screening of Tolimidone, detailing its

mechanism of action, key experimental protocols, and quantitative data from foundational

preclinical studies.

Introduction: The Repurposing of an Asset
Tolimidone, chemically described as 5-(3-methylphenoxy)-2(1H)-pyrimidinone, was initially

developed under the name CP-26,154 by Pfizer for the treatment of gastric ulcers, where it

progressed to Phase 2 clinical trials.[1][2][3] While it did not show efficacy for its original

indication, the compound was found to be well-tolerated in human subjects.[2][3] Years later,

through a high-throughput in vivo phenotypic screening platform, the therapeutic potential of

Tolimidone in metabolic diseases was uncovered. This led to its repositioning as MLR-1023

for the treatment of type 2 diabetes. Post-hoc analysis of blood glucose data from the original

Pfizer trials provided early clinical evidence supporting this new therapeutic direction.
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Discovery of a Novel Mechanism of Action: Lyn
Kinase Activation
Initial investigations into the glucose-lowering effects of MLR-1023 sought to determine its

molecular mechanism. It was observed that MLR-1023 reduced blood glucose levels in vivo

without stimulating insulin secretion. Further studies ruled out activity at common diabetes

targets such as peroxisome proliferator-activated receptors (PPARα, δ, and γ), glucagon-like

peptide-1 (GLP-1) receptors, and inhibition of dipeptidyl peptidase-4 (DPP-4) or α-glucosidase.

A broad in vitro kinase screening panel was instrumental in identifying the target of MLR-1023.

This screening revealed that MLR-1023 is a potent and selective activator of Lyn kinase, a non-

receptor tyrosine kinase belonging to the Src family. The activation was determined to be

allosteric, as it was independent of the ATP binding site, instead increasing the Vmax of the

kinase. The glucose-lowering effects of MLR-1023 were demonstrated to be dependent on Lyn

kinase, as these effects were absent in Lyn knockout mice.

Quantitative Data from Initial Screening and
Preclinical Studies
The initial characterization of MLR-1023 yielded significant quantitative data that established its

potency and selectivity. These findings are summarized in the tables below.

In Vitro Kinase Activation

Parameter Value

Target Kinase Lyn Kinase

EC50 for Lyn Kinase Activation 63 nM

Mechanism of Action Allosteric Activator

Selectivity
No significant activity against a panel of 47 other

kinases
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In Vivo Efficacy in Mouse Models

Model Effect

Oral Glucose Tolerance Test (OGTT) in mice
Dose-dependent reduction in blood glucose,

equivalent in magnitude to metformin

Streptozotocin-treated insulin-depleted mice

No effect on blood glucose alone, but

potentiated the glucose-lowering effect of

exogenous insulin

Hyperinsulinemic/euglycemic clamp study
Increased glucose infusion rate, demonstrating

enhanced insulin sensitivity

Chronically treated db/db mice

Dose-dependent and durable glucose-lowering

effect, reduced HbA1c, and preservation of

pancreatic β-cells

High-fat diet-fed mice
Reduced weight gain and fat mass without

affecting food intake

Human Clinical Studies (Phase 2a)

Parameter Result

MMTT PPG AUC0-3h (100 mg qd) -5.96 mmol/L (placebo-corrected)

MMTT PPG AUC0-3h (100 mg bid) -5.6 mmol/L (placebo-corrected)

Fasting Plasma Glucose (FPG) (100 mg qd) -2.34 mmol/L (placebo-corrected)

Body Weight (100 mg/day for 4 weeks) Significant reduction compared to placebo

Experimental Protocols
In Vitro Kinase Panel Screening
Objective: To identify the molecular target of MLR-1023 by screening its activity against a broad

range of kinases.

Methodology:
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MLR-1023 was prepared at a concentration of 10 µM.

The compound was evaluated against a panel of 47 different kinases in a cell-free in vitro

assay format.

The concentration of ATP used in the assays was at or below the Km of ATP for each

individual kinase to maximize the potential for detecting inhibitors or activators.

The kinase activity was measured, and the percentage change from control (vehicle-treated)

values was calculated.

A significant difference from control values was defined by a pre-determined percentage

change threshold.

Follow-up dose-response studies were conducted for any "hit" kinases to determine the

EC50. For Lyn kinase, this involved incubating varying concentrations of MLR-1023 with the

kinase and a substrate, initiating the reaction with ATP, and measuring the resulting

phosphorylation.

In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of MLR-1023 on glucose tolerance in vivo.

Methodology:

Mice were fasted overnight.

A baseline blood glucose measurement was taken from a tail snip using a glucometer.

Mice were orally administered either vehicle or MLR-1023 at various doses.

After a specified time (e.g., 15 minutes), the mice were challenged with an oral gavage of a

glucose solution (e.g., 1.5 g/kg).

Blood glucose levels were measured at various time points post-glucose challenge (e.g., 30,

60, 90, 120 minutes).
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The area under the curve (AUC) for blood glucose was calculated to quantify the effect on

glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp Study
Objective: To directly measure insulin sensitivity in response to MLR-1023 administration.

Methodology:

Animal subjects were fasted and instrumented with catheters for infusion.

A continuous infusion of insulin was initiated to raise plasma insulin to a high physiological or

supraphysiological level.

Blood glucose was monitored frequently (e.g., every 5-10 minutes).

A variable infusion of glucose was administered to "clamp" the blood glucose at a euglycemic

level.

MLR-1023 or vehicle was administered orally.

The glucose infusion rate (GIR) required to maintain euglycemia was recorded. An increase

in the GIR indicates enhanced insulin sensitivity.

Visualizing the Mechanism and Workflow
Signaling Pathway of Tolimidone (MLR-1023)
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Caption: Tolimidone (MLR-1023) allosterically activates Lyn kinase, potentiating insulin

receptor signaling.

Experimental Workflow for Initial Screening
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Caption: Workflow for the initial screening and target validation of Tolimidone (MLR-1023).
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Conclusion
The journey of Tolimidone (MLR-1023) from a discontinued anti-ulcer agent to a promising

clinical candidate for type 2 diabetes exemplifies the power of drug repositioning and

phenotypic screening. Initial studies have robustly characterized it as a selective, allosteric

activator of Lyn kinase, a novel mechanism for improving insulin sensitivity. The quantitative

data from in vitro and in vivo models provide a strong foundation for its ongoing clinical

development. This guide has summarized the pivotal discovery and initial screening phases,

offering a technical resource for professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a
rapid-onset and durable improvement in glucose homeostasis in animal models of type 2
diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

2. meliorpharmaceuticals.com [meliorpharmaceuticals.com]

3. biodexapharma.com [biodexapharma.com]

To cite this document: BenchChem. [Tolimidone (MLR-1023): A Technical Whitepaper on its
Discovery and Initial Screening]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676669#tolimidone-mlr-1023-discovery-and-initial-
screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676669?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

